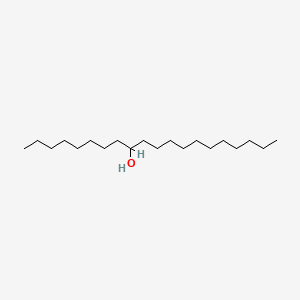

1-Dodecanol, octyl-

Description

BenchChem offers high-quality 1-Dodecanol, octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Dodecanol, octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

34513-50-3 |

|---|---|

Molecular Formula |

C20H42O |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

icosan-9-ol |

InChI |

InChI=1S/C20H42O/c1-3-5-7-9-11-12-13-15-17-19-20(21)18-16-14-10-8-6-4-2/h20-21H,3-19H2,1-2H3 |

InChI Key |

ONNSSMGRFLULCC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(CCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCC(CCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of 2-octyl-1-dodecanol?

This technical guide provides a comprehensive analysis of 2-octyl-1-dodecanol, focusing on its physicochemical behavior, mechanistic utility in drug delivery, and validated experimental protocols.[1]

The Guerbet Alcohol Standard in Pharmaceutical & Cosmetic Formulation[2]

Executive Summary

2-Octyl-1-dodecanol (CAS: 5333-42-6), often referred to by the trade name Eutanol G , is a high-purity, branched-chain fatty alcohol synthesized via the Guerbet condensation reaction. Unlike linear fatty alcohols (e.g., arachidyl alcohol) which are waxy solids at room temperature, the

For the formulation scientist, it represents a critical "functional excipient." It is not merely a solvent but a permeation enhancer , a co-emulsifier , and a hydrolysis-stable emollient capable of withstanding extreme pH ranges where ester-based oils would degrade.

Molecular Architecture: The Guerbet Advantage

The defining feature of octyldodecanol is its Guerbet structure . It is synthesized by the condensation of two molecules of decyl alcohol (C10). This specific branching at the beta position confers unique thermodynamic stability.

Structural Implications[2][3]

-

Oxidative Stability: The molecule is fully saturated, eliminating the risk of rancidity common in unsaturated vegetable oils (e.g., oleic acid derivatives).

-

Hydrolytic Stability: Lacking ester linkages, it is immune to hydrolysis in highly acidic (e.g., salicylic acid formulations) or alkaline environments (e.g., depilatories).

-

Liquidity: The bulky octyl group at the C-2 position prevents crystallization, maintaining fluidity down to ~0°C.

Diagram 1: Structure-Property Relationship

Caption: The structural causality of 2-octyl-1-dodecanol's physicochemical advantages.

Physicochemical Profile

The following data represents the consensus values for high-purity pharmaceutical grade octyldodecanol.

| Property | Value | Unit | Conditions | Relevance |

| Molecular Weight | 298.55 | g/mol | - | Permeation kinetics (Low MW aids transport) |

| Appearance | Clear, Colorless | - | Visual | "Water-white" aesthetic for formulations |

| Density | 0.838 | g/mL | 25°C | Calculation of specific gravity for batching |

| Viscosity | 58 - 64 | mPa[2]·s | 20°C | Medium viscosity; provides "body" without drag |

| Refractive Index | 1.453 - 1.455 | 20°C | Quality control purity check | |

| Melting Point | -1 to +1 | °C | - | Remains liquid in cold-chain storage |

| Boiling Point | 234 - 238 | °C | 33 mmHg | High thermal stability for hot-process emulsions |

| Surface Tension | 28 - 30 | mN/m | 25°C | Wetting capability; spreads easily on skin |

| Spreading Value | ~600 | mm² | 10 min | Classified as a "Medium Spreading" emollient |

| LogP | 8.8 - 9.2 | - | Calculated | Highly lipophilic; partitions into Stratum Corneum |

| HLB (Required) | ~10.9 | - | For O/W | Target HLB for emulsifier selection |

| Solubility | < 10 µg/L | Water | 23°C | Practically insoluble in water; soluble in ethanol/oils |

Mechanistic Functionality in Drug Delivery

Skin Permeation Enhancement

Octyldodecanol acts as a permeation enhancer primarily through lipid partitioning . Due to its high LogP (~9) and branched structure, it partitions into the Stratum Corneum (SC) lipids.

-

Mechanism: It does not aggressively extract lipids (which causes irritation). Instead, it intercalates into the lipid bilayer, increasing fluidity and "softening" the barrier.

-

Thermodynamic Activity: It serves as an excellent solvent for lipophilic APIs (e.g., salicylic acid, ibuprofen). By keeping the drug in a dissolved state at high concentrations without crystallization, it maximizes the thermodynamic driving force for diffusion.

Emulsion Stabilization

In nanoemulsions and creams, octyldodecanol acts as a co-surfactant . It orients at the oil-water interface, filling the gaps between primary surfactant molecules (like Tween 80). This condenses the interfacial film, reducing interfacial tension and preventing Ostwald ripening.

Experimental Protocols

Protocol A: Determination of Spreading Value

Objective: To quantify the emollient character of Octyldodecanol compared to other lipids. This test validates the "skin feel" (drag vs. slip).

Materials:

-

Micropipette (10 µL capacity)

-

Artificial skin membrane (e.g., Vitro-Skin®) or volar forearm of volunteer (controlled humidity/temp).

-

Image analysis software (e.g., ImageJ).

Workflow:

-

Acclimatization: Equilibrate the substrate (skin/membrane) at 23°C ± 1°C and 50% RH for 30 minutes.

-

Application: Dispense exactly 4 mg (approx. 5 µL) of Octyldodecanol onto the center of the test area. Do not rub.

-

Diffusion: Allow the oil to spread naturally for 10 minutes .

-

Visualization: If using skin, dust the area with micronized graphite powder to visualize the oil boundary. If using a membrane, use UV fluorescence if the oil is doped with a tracer, or high-contrast photography.

-

Measurement: Capture an image and calculate the surface area (mm²).

-

Validation: A value of ~600 mm² confirms "Medium Spreading" behavior. (Compare to Oleyl Erucate ~400 mm² [Low] or Dicaprylyl Ether ~1600 mm² [High]).

Protocol B: Formulation of a Stable Nanoemulsion

Objective: To create a translucent, stable nanoemulsion (droplet size <100 nm) using Octyldodecanol as the oil phase for lipophilic drug delivery.

Formulation Basis (w/w):

-

Oil Phase: Octyldodecanol (10%)

-

Surfactant: Polysorbate 80 (Tween 80) (15%)

-

Co-Surfactant: Glycerol or PEG 400 (5%)

-

Aqueous Phase: Distilled Water (70%)

Step-by-Step Methodology:

-

Phase Preparation:

-

Mix Octyldodecanol and Polysorbate 80 in a beaker.

-

Add the Co-surfactant (Glycerol).

-

Stir magnetically at 500 RPM for 10 minutes to ensure a homogeneous isotropic mixture.

-

-

Temperature Control:

-

Heat the oil/surfactant mixture to 50°C . (Octyldodecanol is stable, but this temperature lowers the viscosity of Tween 80).

-

-

Aqueous Titration (Phase Inversion Composition Method):

-

Place the beaker under a high-shear homogenizer (e.g., Ultra-Turrax) running at low speed (3,000 RPM).

-

Add the water (also heated to 50°C) dropwise (approx. 2 mL/min).

-

Observation: The mixture will transition from W/O (cloudy) to a bicontinuous phase (gel-like/viscous) to O/W (clear/translucent).

-

-

Homogenization:

-

Once all water is added, increase shear to 12,000 RPM for 5 minutes.

-

-

Cooling:

-

Allow the emulsion to cool to room temperature with gentle stirring (paddle, 100 RPM) to prevent "creaming" during thermal contraction.

-

Diagram 2: Nanoemulsion Workflow

Caption: Phase Inversion Composition (PIC) workflow for Octyldodecanol nanoemulsions.

References

-

PubChem. (2025). 2-Octyldodecan-1-ol (Compound Summary).[4] National Library of Medicine. Link

-

O'Lenick, A. J. (2015). A Review of Guerbet Chemistry. Scientific Spectator. Link

-

Savary, G., et al. (2013).[7] Impact of Emollients on the Spreading Properties of Cosmetic Products.[7] Colloids and Surfaces B: Biointerfaces.[7] Link[7]

-

Su, R., et al. (2017). Formulation, development, and optimization of a novel octyldodecanol-based nanoemulsion for transdermal delivery of ceramide IIIB. Drug Design, Development and Therapy. Link

-

European Pharmacopoeia (Ph. Eur.). Octyldodecanol Monograph 1136.[7][2][4] (Standard for purity and refractive index specifications).

Sources

- 1. benchchem.com [benchchem.com]

- 2. surface-tension.de [surface-tension.de]

- 3. Buy Octyldodecanol (EVT-302579) | 5333-42-6 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Formulation, development, and optimization of a novel octyldodecanol-based nanoemulsion for transdermal delivery of ceramide IIIB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

Introduction: Understanding a Unique Branched-Chain Alcohol

An In-depth Technical Guide to 2-Octyl-1-Dodecanol for Researchers and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of 2-octyl-1-dodecanol (CAS: 5333-42-6), a C20 Guerbet alcohol. Its unique branched-chain structure imparts a low melting point, low volatility, and excellent spreadability, making it a highly versatile ingredient. This document details its physicochemical properties, the Guerbet condensation synthesis route, and its critical functions as an emollient, solvent, and emulsion stabilizer in cosmetics. Furthermore, its emerging role as a pharmaceutical excipient, particularly as a penetration enhancer and a vehicle for topical drug delivery in microemulsions, is explored. The guide includes detailed experimental protocols for formulation and analysis, alongside robust safety and handling information, providing a critical resource for scientists in formulation and drug development.

2-Octyl-1-dodecanol is a long-chain, branched primary alcohol that belongs to a special class of alcohols known as Guerbet alcohols. Its key characteristic is the alkyl branch at the β-carbon position relative to the hydroxyl group. This structural feature is responsible for its most valued properties: it remains a clear, odorless liquid at room temperature with a very low melting point, in stark contrast to its linear isomer, arachidyl alcohol, which is a waxy solid. This combination of high molecular weight with liquidity and low volatility makes it an exceptional component in various formulations.

Chemically, it is stable to hydrolysis and can be utilized across a wide pH range, a critical attribute for robust formulation development in both cosmetics and pharmaceuticals.[1] Its primary functions are as an emollient, solvent, and emulsion stabilizer, where it imparts a soft, non-greasy feel to the skin and helps to solubilize active ingredients.[2][3]

Core Identification:

Physicochemical and Spectroscopic Properties

The utility of 2-octyl-1-dodecanol in formulation science is directly linked to its distinct physical properties. Unlike linear fatty alcohols of similar molecular weight, its branched structure disrupts crystal lattice formation, resulting in a very low melting point and excellent cold-weather stability.

| Property | Value | Source(s) |

| Molecular Weight | 298.55 g/mol | [5] |

| Appearance | Clear, colorless to slightly yellow, odorless oil | [6] |

| Melting Point | -1 to 1 °C | [5] |

| Boiling Point | 234-238 °C @ 33 mmHg | [5] |

| Density | 0.838 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.453 | [5] |

| Flash Point | 188 °C (open cup) | [7] |

| Solubility | Practically insoluble in water; miscible with ethanol. | [5] |

| LogP (Octanol/Water) | 8.63 at 20 °C | [5] |

Spectroscopic data available from public databases like PubChem confirm its structure, with characteristic peaks in IR spectroscopy for the O-H stretch and C-H stretches, and predictable fragmentation patterns in GC-MS analysis.[4][8]

Synthesis Pathway: The Guerbet Reaction

2-Octyl-1-dodecanol is commercially produced via the Guerbet condensation of 1-decanol. This reaction, named after Marcel Guerbet, is a self-condensation of a primary alcohol at high temperature in the presence of a catalyst to form a larger, branched primary alcohol with double the molecular weight minus a molecule of water.

The causality of the reaction mechanism involves several key steps:

-

Oxidation: The primary alcohol is first oxidized to its corresponding aldehyde.

-

Aldol Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation.

-

Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

-

Hydrogenation: The unsaturated aldehyde is then hydrogenated back to a saturated alcohol. The hydrogen for this step is typically supplied by the initial oxidation step, making the process self-sufficient.

Modern industrial processes often utilize catalysts, such as copper-nickel combinations, along with an alkaline substance like potassium hydroxide, to drive the reaction at temperatures around 200-220 °C, achieving high yields and selectivity.[9][10]

Caption: Guerbet condensation pathway for 2-octyl-1-dodecanol synthesis.

Applications in Research and Industry

Cosmetic and Personal Care Formulations

In the cosmetics industry, 2-octyl-1-dodecanol is a cornerstone ingredient due to its multifunctional properties.

-

Emollient: It acts as a lubricant on the skin's surface, imparting a soft, smooth, and non-greasy feel.[3] This makes it ideal for moisturizers, lotions, and foundations.

-

Solvent: It is an excellent solvent for lipophilic (oil-soluble) active ingredients, including difficult-to-dissolve substances like salicylic acid.[1] This property is crucial for creating stable and effective sun care products and other treatments.

-

Emulsion Stabilizer & Antifoaming Agent: It helps prevent formulas from separating into their oil and liquid components and reduces the tendency of products to foam when shaken.[3]

-

Pigment Dispersant: In color cosmetics like lipstick and foundation, it aids in the uniform dispersion of pigments, leading to better color payoff and stability.[1] As an anti-blooming agent in lipsticks, it prevents the crystallization of waxes on the surface.

Pharmaceutical and Drug Development Applications

The properties that make 2-octyl-1-dodecanol valuable in cosmetics are also highly advantageous in pharmaceutical formulations, particularly for topical and transdermal drug delivery.

-

Topical Vehicle: It is used as an emulsifying and opacifying agent in topical creams and ointments.[5]

-

Penetration Enhancer: Its chemical structure allows it to integrate with and fluidize the lipid bilayers of the stratum corneum, the skin's primary barrier.[2] This mechanism facilitates the penetration of co-formulated active pharmaceutical ingredients (APIs) through the skin.

-

Microemulsion Component: It has been successfully used in the formulation of oil/water microemulsions.[5] These systems are thermodynamically stable, transparent, and can enhance the dermal delivery of APIs that have poor skin penetration on their own.[5]

Caption: Role of 2-octyl-1-dodecanol in enhancing dermal drug delivery.

Experimental Protocol: Quality Control Assay via Gas Chromatography (GC)

This protocol is adapted from the principles outlined in the United States Pharmacopeia-National Formulary (USP-NF) for the assay of octyldodecanol.[11] It provides a self-validating system for determining the purity of a 2-octyl-1-dodecanol sample.

Objective: To quantify the percentage of 2-octyl-1-dodecanol in a given sample using a gas chromatography method with an internal standard.

Materials:

-

2-Octyl-1-dodecanol (Sample)

-

USP Octyldodecanol Reference Standard (RS)

-

1-Pentadecanol (Internal Standard)

-

Ethanol (GC grade)

-

USP Cetyl Alcohol RS, USP Stearyl Alcohol RS, USP Oleyl Alcohol RS (for system suitability)

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Capillary GC column (e.g., 30-m × 0.32-mm; 0.5-µm G27 stationary phase or similar)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Internal Standard Solution Preparation:

-

Accurately weigh and dissolve 1-pentadecanol in ethanol to obtain a solution with a final concentration of 1.0 mg/mL.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of USP Octyldodecanol RS into a 10-mL volumetric flask.

-

Add 10.0 mL of the Internal Standard Solution.

-

Mix thoroughly to achieve a final concentration of approximately 1.0 mg/mL for the reference standard.

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 10 mg of the 2-octyl-1-dodecanol sample into a 10-mL volumetric flask.

-

Add 10.0 mL of the Internal Standard Solution.

-

Mix thoroughly.

-

-

System Suitability Solution Preparation:

-

Prepare a solution containing 1 mg/mL each of USP Cetyl Alcohol RS, USP Stearyl Alcohol RS, and USP Oleyl Alcohol RS in the Internal Standard Solution.

-

If necessary, gently warm the sealed container in a 50°C water bath to dissolve all components, then cool to room temperature and mix.

-

-

Chromatographic System Setup:

-

Injector Temperature: 250°C

-

Detector Temperature (FID): 280°C

-

Oven Temperature Program: Start at 150°C, hold for 0 min, ramp to 230°C at 5°C/min, and hold for 10 min.

-

Carrier Gas: Helium, constant flow.

-

Injection Volume: 1 µL

-

Split Ratio: e.g., 50:1

-

-

System Suitability Check:

-

Inject the System Suitability Solution.

-

Resolution: The resolution between the cetyl alcohol and stearyl alcohol peaks must be not less than 1.0, and the resolution between the stearyl alcohol and oleyl alcohol peaks must be not less than 2.0.[11]

-

Inject the Standard Solution five times.

-

Tailing Factor: The tailing factor for the 2-octyl-1-dodecanol and 1-pentadecanol peaks should be between 0.8 and 1.8.[11]

-

Relative Standard Deviation (RSD): The RSD of the peak area ratio of 2-octyl-1-dodecanol to the internal standard must be not more than 1.0%.[11]

-

Causality Check: These parameters ensure the chromatographic system can adequately separate the analyte from potential impurities and provide reproducible results.

-

-

Analysis:

-

Inject the Standard Solution and the Sample Solution into the chromatograph.

-

Record the peak areas for 2-octyl-1-dodecanol and the 1-pentadecanol internal standard.

-

-

Calculation:

-

Calculate the peak response ratio (R) for both the sample (RU) and the standard (RS) solutions: R = (Peak Area of 2-octyl-1-dodecanol) / (Peak Area of 1-pentadecanol).

-

Calculate the percentage of C₂₀H₄₂O in the sample using the formula: % Assay = (RU / RS) × (CS / CU) × 100 Where:

-

CS = Concentration of USP Octyldodecanol RS in the Standard Solution (mg/mL)

-

CU = Concentration of the sample in the Sample Solution (mg/mL)

-

-

Safety and Handling

2-Octyl-1-dodecanol is generally considered to be a low-hazard substance and is not classified as acutely toxic, a skin/eye irritant, or a sensitizer under GHS criteria.[12] However, as a senior scientist, adherence to good laboratory practice is paramount.

-

Personal Protective Equipment (PPE): Wear suitable gloves, safety goggles, and a lab coat. In case of inadequate ventilation or aerosol generation, respiratory protection may be required.[7][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[6][13]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, inorganic acids, and sources of ignition.[6][14] The material is stable under normal storage conditions.[12]

-

Fire Safety: The substance is combustible with a high flash point. Use water spray, carbon dioxide, or dry chemical powder for extinguishing. Avoid using a direct water jet.[12]

-

Spill Response: For spills, absorb with an inert material (e.g., sand, diatomite) and collect into a suitable container for disposal. Ventilate the affected area.[12]

Conclusion

2-Octyl-1-dodecanol is a high-performance specialty alcohol whose value is derived directly from its unique branched structure. Its synthesis via the Guerbet reaction yields a product with a desirable combination of emolliency, solvency, and stability. For cosmetic and personal care formulators, it is an indispensable tool for creating elegant and stable products. For pharmaceutical scientists, it represents a significant opportunity as a functional excipient to overcome the challenges of topical and transdermal drug delivery, particularly for enhancing the bioavailability of poorly soluble APIs. A thorough understanding of its properties, synthesis, and analytical characterization is essential for leveraging its full potential in advanced product development.

References

- Ataman Kimya. (n.d.). 2-OCTYL-1-DODECANOL (C20 GUERBET ALCOHOL).

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Octyl-1-dodecanol Safety Data Sheet.

- Ataman Kimya. (n.d.). 2-OCTYLDODECANOL.

- European Patent Office. (n.d.). EP 0089569 B2 - Process for preparation of Guerbet alcohols.

-

Cosmetic Ingredients Guide. (2024, March 29). Octyldodecanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Octyldodecanol (CID 21414). PubChem. Retrieved from [Link]

- Chemos GmbH & Co.KG. (2019, May 16). Safety Data Sheet: 2-Octyl-1-dodecanol.

-

Cosmetics Info. (n.d.). Octyldodecanol. Retrieved from [Link]

-

Analytice. (n.d.). 2-octyl-1-dodecanol - analysis. Retrieved from [Link]

- Google Patents. (n.d.). US4518810A - Process for preparation of Guerbet alcohols.

- USP-NF. (2017, January 1). Octyldodecanol. Retrieved from a source providing USP-NF monographs.

- National Institutes of Health (NIH). (n.d.). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives.

- Spectrum Chemical. (2022, July 11). SAFETY DATA SHEET - 2-OCTYL-1-DODECANOL.

- MakingCosmetics.com Inc. (2023, May 30). Safety Data Sheet: Octyldodecanol.

- AOCS. (2019, July 23). Guerbet Compounds.

Sources

- 1. Octyldodecanol | Cosmetic Ingredients Guide [ci.guide]

- 2. Octyldodecanol | High-Purity Reagent for Research [benchchem.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. 2-Octyldodecanol | C20H42O | CID 21414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Octyl-1-dodecanol | 5333-42-6 [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 2-オクチル-1-ドデカノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-octyl-1-dodecanol - analysis - Analytice [analytice.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US4518810A - Process for preparation of Guerbet alcohols - Google Patents [patents.google.com]

- 11. uspnf.com [uspnf.com]

- 12. chemos.de [chemos.de]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. makingcosmetics.com [makingcosmetics.com]

Technical Deep Dive: Solubility Profile of 2-Octyl-1-dodecanol in Organic Solvents

Executive Summary

2-Octyl-1-dodecanol (CAS: 5333-42-6), widely known as Octyldodecanol or by the trade name Eutanol® G , represents a unique class of "Guerbet alcohols."[1] Unlike linear fatty alcohols (e.g., Stearyl alcohol) which are waxy solids at room temperature, 2-octyl-1-dodecanol remains a clear, low-viscosity liquid due to its β-branched structure.[1]

For drug development professionals, this molecule is a critical lipophilic solubilizer . It bridges the gap between traditional carrier oils and polar solvents, offering a unique solubility window for poorly water-soluble Active Pharmaceutical Ingredients (APIs) such as salicylic acid, corticosteroids, and lipophilic antifungals. This guide analyzes its solubility thermodynamics, miscibility profile, and application in transdermal delivery systems.

Part 1: Physicochemical Architecture & The "Guerbet Effect"[1]

To understand the solubility profile of 2-octyl-1-dodecanol, one must first understand its steric configuration.[1] It is a C20 fatty alcohol, but its properties diverge significantly from linear Arachidyl alcohol (C20H42O).

-

Molecular Formula:

[2] -

Melting Point: -1°C to +1°C (vs. ~75°C for linear C20 alcohol)[1]

-

Polarity: Low (Dielectric constant

)

The Steric Hindrance Mechanism

The branching at the C2 position prevents the tight crystalline packing observed in linear fatty alcohols. This "steric disruption" lowers the enthalpy of fusion, keeping the molecule liquid at room temperature while retaining the solvating power of a long alkyl chain.

Part 2: Solubility & Miscibility Profile

As a Senior Application Scientist, I categorize 2-octyl-1-dodecanol as a medium-polarity lipophile . It behaves more like a carrier oil (triglyceride) than a short-chain alcohol (ethanol).

Empirical Miscibility Data

The following table synthesizes miscibility data across varying polarity classes. This data is critical for formulation compatibility screening.

| Solvent Class | Specific Solvent | Miscibility with 2-Octyl-1-dodecanol | Formulation Implication |

| Polar Protic | Water | Insoluble (< 10 µg/L) | Requires emulsification (HLB ~10-12 required).[1] |

| Glycerin | Insoluble | Phase separation will occur immediately.[1] | |

| Propylene Glycol | Insoluble | Cannot be used as a co-solvent in single-phase PG bases.[1] | |

| Ethanol (96%) | Miscible | Excellent co-solvent for hydro-alcoholic gels.[1] | |

| Polar Aprotic | Acetone | Soluble | Useful for analytical sample prep; not for topical use.[1] |

| DMSO | Soluble | High compatibility for permeation studies.[1] | |

| Non-Polar | Hexane / Heptane | Miscible | Indicates high lipophilicity.[1] |

| Mineral Oil | Miscible | Fully compatible in anhydrous ointments.[1] | |

| Lipids/Esters | IPM (Isopropyl Myristate) | Miscible | Standard combination for "dry feel" oils.[1] |

| Caprylic/Capric Triglycerides | Miscible | Ideal carrier base for softgel capsules.[1] | |

| Cyclomethicone | Miscible | Compatible with silicones for cosmetic elegance.[1] |

Theoretical Grounding: Hansen Solubility Parameters (HSP)

To predict compatibility with novel APIs, we calculate the HSP values. Since experimental values are rarely published, we utilize the Hoftyzer-Van Krevelen Group Contribution Method .

Calculation Logic:

Estimated HSP Values:

-

Dispersion (

): ~16.0 MPa -

Polarity (

): ~3.0 MPa -

Hydrogen Bonding (

): ~9.5 MPa

Interpretation:

The high

Part 3: Application in Drug Delivery

Solubilization of Lipophilic APIs

2-Octyl-1-dodecanol is a "Gold Standard" solvent for Salicylic Acid and lipophilic corticosteroids (e.g., Betamethasone Dipropionate).[1] Unlike vegetable oils, which often require heat to dissolve these APIs, Octyldodecanol often dissolves them at room temperature or with mild warming due to the availability of the free hydroxyl group for hydrogen bonding with the API.

Transdermal Permeation Enhancement

It acts as a permeation enhancer via the Lipid Fluidization Mechanism .

-

Mechanism: The branched tail intercalates into the stratum corneum lipid bilayer.[3]

-

Effect: It increases the disorder (fluidity) of the lipids, lowering the diffusional resistance for the drug molecule.[3]

Part 4: Experimental Protocols

Protocol 1: Determination of API Solubility Saturation

A self-validating gravimetric method to determine the maximum solubility of a drug in 2-octyl-1-dodecanol.[1]

-

Preparation: Weigh 5.0 g of 2-octyl-1-dodecanol into a 20 mL scintillation vial.

-

Addition: Add the API in small increments (e.g., 50 mg), vortexing for 2 minutes after each addition.

-

Equilibration: Once excess solid persists, place the vial in a shaking water bath at 25°C ± 0.5°C for 24 hours.

-

Separation: Centrifuge the sample at 3,000 rpm for 15 minutes to pellet undissolved API.

-

Quantification: Filter the supernatant through a 0.45 µm PTFE filter (hydrophobic). Dilute an aliquot in mobile phase (e.g., Methanol) and analyze via HPLC.

-

Validation: Repeat at 32°C (skin temperature) to understand thermodynamic solubility shifts.

Protocol 2: Miscibility Screening (The "Cloud Point" Test)

To verify compatibility with a new solvent or co-solvent.

-

Ratio Setup: Prepare 3 ratios of Solvent:Octyldodecanol (10:90, 50:50, 90:10) in clear glass vials.

-

Mixing: Vortex for 30 seconds.

-

Observation T0: Check for immediate turbidity or phase separation (Tyndall effect).

-

Stress Test: Store at 4°C for 24 hours.

-

Pass Criteria: Solution must remain optically clear (single phase). Any haze indicates thermodynamic instability (immiscibility).

References

-

BASF. (2015). Eutanol® G Technical Information. Retrieved from

-

PubChem. (n.d.). 2-Octyldodecan-1-ol Compound Summary. National Library of Medicine. Retrieved from

-

SpecialChem. (2024). Octyldodecanol in Cosmetic Formulations. Retrieved from

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

ChemicalBook. (2024).[4][5] 2-Octyl-1-dodecanol Properties and Solubility. Retrieved from

Sources

- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. specialchem.com [specialchem.com]

- 3. Octyldodecanol | High-Purity Reagent for Research [benchchem.com]

- 4. Octyldodecanol | Cosmetic Ingredients Guide [ci.guide]

- 5. Octyldodecyl Oleate | Cosmetic Ingredients Guide [ci.guide]

Navigating the Labyrinth of Purity: A Researcher's Guide to Sourcing High-Purity 2-Octyl-1-Dodecanol

For researchers, scientists, and drug development professionals, the integrity of every component in an experimental design is paramount. The selection of a seemingly simple excipient can have profound consequences on the validity and reproducibility of research findings. This is particularly true for 2-octyl-1-dodecanol (CAS 5333-42-6), a branched-chain Guerbet alcohol prized for its unique physicochemical properties in topical and transdermal drug delivery systems. This in-depth technical guide provides a comprehensive framework for navigating the complexities of sourcing high-purity 2-octyl-1-dodecanol, ensuring the selection of a supplier that meets the rigorous demands of research and development.

The Critical Role of 2-Octyl-1-Dodecanol in Research and Drug Development

2-Octyl-1-dodecanol, a C20 fatty alcohol, is a clear, odorless, and oily liquid at room temperature. Its branched structure, a hallmark of Guerbet alcohols, imparts a lower melting point and reduced volatility compared to its linear counterparts.[1] This unique molecular architecture is the foundation of its utility in pharmaceutical formulations.

Functionally, it serves as a multifaceted excipient, acting as an emollient, solvent, and emulsion stabilizer.[2][3] Its primary application in a research context, however, is as a penetration enhancer in topical and transdermal drug delivery systems.[2][4] Studies suggest that 2-octyl-1-dodecanol can facilitate the cutaneous permeation of drugs with low skin penetration by disrupting the highly organized lipid structure of the stratum corneum.[5][6] This disruption of the skin's primary barrier allows for more efficient delivery of active pharmaceutical ingredients (APIs) to the target site.

The efficacy of 2-octyl-1-dodecanol in these applications is intrinsically linked to its purity. The presence of impurities, such as related fatty alcohols and alkanes, can alter the physicochemical properties of the formulation, potentially impacting its stability, sensory characteristics, and, most critically, its interaction with the skin barrier.[7] Therefore, for researchers, sourcing a well-characterized, high-purity grade of this excipient is not a matter of preference but a prerequisite for reliable and reproducible results.

Decoding Purity: Key Quality Parameters for Research-Grade 2-Octyl-1-Dodecanol

When evaluating potential suppliers, it is crucial to look beyond a simple percentage purity claim. A comprehensive assessment of the supplier's Certificate of Analysis (CoA) and technical data sheets is necessary to ensure the material meets the stringent requirements of your research. The following table outlines the critical quality parameters and their significance:

| Parameter | Typical Specification (Pharmaceutical Grade) | Significance in Research Applications | Analytical Method |

| Assay (Purity) | ≥ 90.0% (USP/NF) | A higher purity minimizes the presence of unknown variables that could affect experimental outcomes. Impurities can alter the solubility of the API, the stability of the formulation, and the interaction with the skin. | Gas Chromatography (GC) |

| Identity | Conforms to reference standard | Confirms that the material is indeed 2-octyl-1-dodecanol. | Gas Chromatography (GC), Infrared (IR) Spectroscopy |

| Acid Value | ≤ 0.5 mg KOH/g (USP/NF) | Indicates the level of free fatty acids. High acidity can lead to degradation of acid-labile APIs and can cause skin irritation. | Titration |

| Hydroxyl Value | 175 - 190 mg KOH/g (USP/NF) | A measure of the concentration of hydroxyl groups. Deviations can indicate the presence of impurities or degradation products. | Titration |

| Iodine Value | ≤ 8 (USP/NF) | Indicates the degree of unsaturation. A low iodine value is desirable as unsaturated impurities can be prone to oxidation, leading to formulation instability and potential irritancy. | Titration |

| Related Alcohols & Alkanes | Limits specified in USP/NF | These are the most common process-related impurities. Their presence can affect the physical properties of the excipient and the final formulation. | Gas Chromatography (GC) |

Table 1: Critical Quality Parameters for High-Purity 2-Octyl-1-Dodecanol

A Curated List of High-Purity 2-Octyl-1-Dodecanol Suppliers for Research Labs

The following table provides a comparative overview of suppliers known to provide 2-octyl-1-dodecanol suitable for research and pharmaceutical applications. It is imperative to request a lot-specific Certificate of Analysis before purchase to verify the quality.

| Supplier | Grade(s) Offered | Purity Specification | Key Features |

| Sigma-Aldrich (Merck) | Research Grade, Pharmaceutical Secondary Standard | 97% | Offers well-characterized products with readily available documentation. |

| Santa Cruz Biotechnology | Research Grade | 97% | Focuses on providing reagents for biomedical research.[3] |

| Spectrum Chemical | USP/NF Grade, Research Grade | Assay (GC): 90% (MIN) for some grades | Provides cGMP manufactured products suitable for pharmaceutical development.[7] |

| TCI America | Research Grade | >90.0% (GC) | Offers a range of purities for chemical synthesis and research.[8] |

| BOC Sciences | Research and GMP grades | Customizable | Specializes in a wide range of chemicals for the pharmaceutical industry.[8] |

Table 2: Comparison of High-Purity 2-Octyl-1-Dodecanol Suppliers

The Imperative of a Self-Validating System: A Workflow for Supplier Qualification

For research labs, especially those involved in preclinical drug development, establishing a robust supplier qualification workflow is a critical component of ensuring data integrity. This process should be a self-validating system that provides confidence in the quality of the procured materials.

Sources

- 1. Topical stratum corneum lipids accelerate barrier repair after tape stripping, solvent treatment and some but not all types of detergent treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Octyl-1-dodecanol | 5333-42-6 [chemicalbook.com]

- 3. chemos.de [chemos.de]

- 4. sdlookchem.com [sdlookchem.com]

- 5. zhishangchemical.com [zhishangchemical.com]

- 6. longdom.org [longdom.org]

- 7. uspnf.com [uspnf.com]

- 8. 2-octyl-1-dodecanol - analysis - Analytice [analytice.com]

Technical Guide: Natural Sources and Biosynthesis of Branched-Chain Fatty Alcohols

Executive Summary

Branched-chain fatty alcohols (BCF-Alcohols) represent a critical class of lipids distinct from their linear counterparts due to their lowered melting points, enhanced fluidity, and unique oxidative stability. While linear fatty alcohols are ubiquitous in industrial surfactants, BCF-Alcohols function biologically as specialized signaling molecules (pheromones), thermal insulators (avian waxes), and membrane fluidizers (extremophiles).

This guide deconstructs the biochemical origins of these molecules and provides a validated roadmap for their biosynthesis, extraction, and analytical characterization.

Part 1: Natural Reservoirs and Biological Function

Unlike linear fatty alcohols derived from standard Acetyl-CoA elongation, BCF-Alcohols are niche lipids found where biological systems require liquidity at low temperatures or specific volatile signaling.

The Uropygial (Preen) Gland

The uropygial gland of birds is the most concentrated natural source of BCF-Alcohols.

-

Mechanism: Birds, particularly the Barn Owl (Tyto alba), secrete waxes rich in branched alcohols to maintain feather flexibility. The branching disrupts crystalline packing, preventing the wax from becoming brittle in cold flight altitudes.

-

Key Insight: The specificity lies in the Fatty Acyl-CoA Reductase (FAR) enzymes in these glands, which show a high affinity for branched acyl-CoA substrates over linear ones.

Microbial Membranes (Actinobacteria)

Genera such as Streptomyces, Micrococcus, and Bacillus utilize branched chains to modulate membrane fluidity (homeoviscous adaptation).

-

Iso-series: Methyl branch on the penultimate carbon (

). -

Anteiso-series: Methyl branch on the ante-penultimate carbon (

). -

Significance: These bacteria possess the enzymatic machinery to convert amino acids into lipid primers, a trait exploitable for metabolic engineering.

Insect Cuticles and Pheromones

Insects, such as bumblebees (Bombus spp.), utilize long-chain BCF-Alcohols as contact pheromones and desiccation barriers. The biosynthetic pathway here diverges, often employing specific desaturases and reductases to generate volatile signals.

Part 2: The Biosynthetic Machinery

The biosynthesis of BCF-Alcohols is a "primer-dependent" process. Unlike linear synthesis which initiates with Acetyl-CoA (C2), branched synthesis initiates with bulky Acyl-CoA primers derived from Branched-Chain Amino Acids (BCAAs).

The Pathway Logic

-

Primer Generation: Leucine, Valine, or Isoleucine are transaminated and decarboxylated to form short, branched Acyl-CoA species.

-

Elongation: The Fatty Acid Synthase (FAS) complex accepts these primers (instead of Acetyl-CoA) and elongates them using Malonyl-ACP.

-

Reduction (The Terminal Step): A specific Fatty Acyl-CoA Reductase (FAR) reduces the thioester bond to a primary alcohol, consuming NADPH.[1]

Pathway Visualization

The following diagram details the flow from amino acid precursors to the final alcohol product.

Caption: Figure 1. Conversion of Branched-Chain Amino Acids (BCAAs) to Fatty Alcohols via the FAS/FAR pathway.

Part 3: Metabolic Engineering Protocols

For drug development professionals seeking to produce these lipids for lipid nanoparticle (LNP) formulations or topical applications, extraction from natural sources is inefficient. Metabolic engineering in E. coli is the standard.

Engineering Strategy

To maximize titer, you must decouple the production from the host's survival needs.

| Module | Target Gene/Enzyme | Source Organism | Function |

| Primer Supply | alsS, ilvCD | Bacillus subtilis | Overproduction of |

| Decarboxylation | lpdV (BCKA complex) | Pseudomonas putida | Converts |

| Elongation | fabH (mutant) | E. coli (Modified) | Mutated FabH to prefer branched primers over Acetyl-CoA. |

| Reduction | MaFAR | Marinobacter aquaeolei | Reduces long-chain branched Acyl-CoA to Alcohol. |

Critical Experimental Note

Why Marinobacter FAR? Standard eukaryotic reductases often stall at the aldehyde stage or have strict specificity for C16:0 linear chains. The Marinobacter aquaeolei FAR (MaFAR) is promiscuous regarding chain geometry, making it essential for processing the bulky iso/anteiso tails generated by the engineered pathway.

Part 4: Analytical Workflow (GC-MS)

Quantifying BCF-Alcohols requires separating structural isomers (e.g., separating iso-C15 from anteiso-C15). Standard C18 HPLC is often insufficient; Gas Chromatography (GC) is the gold standard.

Sample Preparation Protocol

Objective: Isolate lipid fraction and derivatize alcohols to Trimethylsilyl (TMS) ethers to improve volatility and peak shape.

-

Lysis & Extraction:

-

Pellet cells (OD600 ~20).

-

Resuspend in 2:1 Chloroform:Methanol (Bligh & Dyer method).

-

Causality: Methanol disrupts the cell wall; Chloroform solubilizes the hydrophobic lipids.

-

-

Phase Separation:

-

Add 1M KCl (aqueous). Centrifuge.

-

Collect the bottom (chloroform) phase. Evaporate to dryness under

.

-

-

Derivatization (Crucial Step):

-

Resuspend residue in 50

L Pyridine + 50 -

Incubate at 60°C for 30 mins.

-

Self-Validation: If the sample remains cloudy, moisture is present (BSTFA hydrolyzes). Re-dry and repeat.[3]

-

GC-MS Method Parameters

-

Column: DB-5MS (Non-polar) or DB-Wax (Polar). Note: DB-Wax provides better separation of iso/anteiso isomers.

-

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 100°C (1 min)

10°C/min to 300°C -

MS Source: Electron Impact (EI) at 70 eV.[4]

Analytical Logic Diagram

Caption: Figure 2. Validated workflow for the extraction and identification of branched-chain fatty alcohols.

References

-

Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. Source: PubMed Central / Frontiers in Bioengineering and Biotechnology. Context: Details the use of alsS and ilvCD genes for branched-chain primer generation.

-

Fatty Acyl-CoA Reductases of Birds. Source: PubMed Central / BMC Evolutionary Biology. Context: Authoritative source on the specificity of avian FAR enzymes for branched-chain substrates in the uropygial gland.

-

Determination of C12-C14 Fatty Alcohols in Aqueous Matrices by GC-MS. Source: ALS Environmental.[5] Context: Provides the baseline protocol for liquid-liquid extraction and GC-MS detection limits.

-

Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones. Source: Frontiers in Microbiology. Context: Discusses the evolutionary biology and metabolic engineering of insect pheromones derived from fatty alcohols.

-

Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by GC-MS. Source: NIH / Analytical Chemistry. Context: Validates the use of specific derivatization agents and column choices for separating branched isomers.

Sources

An In-Depth Technical Guide to the Thermal Degradation and Stability of 2-Octyl-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octyl-1-dodecanol, a branched-chain primary alcohol, is a versatile excipient in pharmaceutical and cosmetic formulations, valued for its properties as an emollient, solvent, and viscosity modifier. Its thermal stability is a critical parameter that dictates its suitability in manufacturing processes, long-term storage, and final product performance. This technical guide provides a comprehensive overview of the thermal degradation and stability of 2-octyl-1-dodecanol. It delves into the theoretical and practical aspects of its decomposition, outlining potential degradation pathways under various conditions. Furthermore, this guide presents detailed, field-proven methodologies for assessing its thermal stability, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) techniques such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Mass Spectrometry (TGA-MS). By offering a Senior Application Scientist's perspective, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand, evaluate, and control the thermal behavior of 2-octyl-1-dodecanol in their applications.

Introduction to 2-Octyl-1-dodecanol: A Guerbet Alcohol of Pharmaceutical Significance

2-Octyl-1-dodecanol (CAS No: 5333-42-6) is a C20 fatty alcohol belonging to the class of Guerbet alcohols.[1] These alcohols are characterized by their unique branched structure, which imparts desirable physicochemical properties such as a low melting point, high boiling point, and excellent lubricity. In the pharmaceutical industry, 2-octyl-1-dodecanol is esteemed for its non-greasy feel and its ability to enhance the solubility and skin penetration of active pharmaceutical ingredients (APIs). Its stability under ambient storage conditions is generally considered to be good.[2] However, exposure to elevated temperatures during manufacturing (e.g., hot-melt extrusion, sterilization) or long-term storage in challenging climatic zones can potentially lead to thermal degradation, impacting the quality, safety, and efficacy of the final drug product. Understanding the thermal behavior of this excipient is therefore paramount.

Theoretical Considerations: Potential Thermal Degradation Pathways

While specific experimental studies on the thermal decomposition of 2-octyl-1-dodecanol are not extensively reported in peer-reviewed literature, its degradation pathways can be inferred from the established chemistry of long-chain branched alcohols. The primary degradation mechanisms are anticipated to be dehydration and oxidation, with the prevalence of each depending on the atmospheric conditions.

Thermal Degradation in an Inert Atmosphere (Pyrolysis)

In the absence of oxygen, the primary thermal degradation pathway for 2-octyl-1-dodecanol is expected to be dehydration , an elimination reaction where a molecule of water is removed to form an alkene. As a primary alcohol, this reaction likely proceeds through an E2 mechanism at elevated temperatures.[3] The presence of a β-hydrogen is a prerequisite for this reaction. The cleavage of the C-O bond is the rate-determining step.[4]

A secondary, higher-energy degradation pathway involves the homolytic cleavage of C-C bonds , leading to the formation of smaller hydrocarbon radicals.[5] These radicals can then undergo a variety of subsequent reactions, including recombination and disproportionation, to yield a complex mixture of smaller alkanes and alkenes.

Thermal Degradation in an Oxidative Atmosphere (Autoxidation)

In the presence of oxygen, the degradation of 2-octyl-1-dodecanol is expected to be more complex and occur at lower temperatures due to autoxidation .[6] This process is a free-radical chain reaction initiated by the abstraction of a hydrogen atom, likely from a tertiary carbon due to the lower bond dissociation energy. The resulting alkyl radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another 2-octyl-1-dodecanol molecule, propagating the chain reaction and forming a hydroperoxide (ROOH) and a new alkyl radical.

The decomposition of the hydroperoxide can lead to a variety of oxygenated degradation products, including:

-

Aldehydes and Ketones: Formed from the cleavage of the O-O bond in the hydroperoxide.

-

Carboxylic Acids: Resulting from further oxidation of aldehydes.

-

Smaller Alcohols and Alkanes: Arising from C-C bond cleavage adjacent to the radical center.

The presence of antioxidants can significantly inhibit these oxidative degradation pathways.[7]

Analytical Methodologies for Thermal Stability Assessment

A multi-faceted approach employing various analytical techniques is essential for a comprehensive evaluation of the thermal stability of 2-octyl-1-dodecanol.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[8] The onset temperature of mass loss is a key indicator of the initiation of degradation.

Table 1: Key Physical and Thermal Properties of 2-Octyl-1-dodecanol

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₂O | [9] |

| Molecular Weight | 298.55 g/mol | [9] |

| Boiling Point | 234-238 °C at 33 mmHg | [10] |

| Flash Point | >170 °C | [11] |

| Auto-ignition Temperature | 241 °C at 1,024 hPa | [11] |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[1] It can be used to determine melting points, glass transitions, and the enthalpy of degradation reactions. When run in conjunction with TGA, it helps to distinguish between physical events (like boiling) and chemical reactions (decomposition).

Evolved Gas Analysis (EGA): TGA-FTIR and TGA-MS

To identify the gaseous products evolved during thermal degradation, TGA can be coupled with spectroscopic techniques.

-

TGA-FTIR: The effluent gas from the TGA is passed through an infrared spectrometer, allowing for the identification of functional groups in the evolved gases (e.g., C=O in aldehydes and ketones, O-H in water and alcohols).[9][12]

-

TGA-MS: The evolved gases are introduced into a mass spectrometer, which provides information about the molecular weight of the degradation products, aiding in their precise identification.[13]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

This powerful technique involves rapidly heating the sample to a high temperature in an inert atmosphere to induce fragmentation (pyrolysis). The resulting smaller, volatile fragments are then separated by gas chromatography and identified by mass spectrometry.[14] This method is particularly useful for elucidating the structure of the original molecule and identifying non-gaseous degradation products.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and self-validating assessment of the thermal stability of 2-octyl-1-dodecanol.

Protocol for Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E1131.[15]

Objective: To determine the onset temperature of decomposition and the mass loss profile of 2-octyl-1-dodecanol under inert and oxidative atmospheres.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-octyl-1-dodecanol into a clean, tared TGA pan (e.g., alumina or platinum).

-

Atmosphere and Flow Rate:

-

For inert atmosphere analysis, use high-purity nitrogen at a flow rate of 50-100 mL/min.

-

For oxidative atmosphere analysis, use dry air or a mixture of nitrogen and oxygen at a flow rate of 50-100 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) using the tangent method.

-

Calculate the temperature at which 5% and 50% mass loss occurs (T5% and T50%).

-

Calculate the residual mass at 600 °C.

-

Causality Behind Experimental Choices: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experiment time. The temperature range up to 600 °C is chosen to ensure complete decomposition is observed. Running the analysis in both inert and oxidative atmospheres allows for the differentiation of pyrolytic and oxidative degradation mechanisms.

Protocol for Evolved Gas Analysis using TGA-FTIR

Objective: To identify the functional groups of gaseous products evolved during the thermal degradation of 2-octyl-1-dodecanol.

Methodology:

-

TGA Setup: Follow the TGA protocol as described in section 4.1.

-

TGA-FTIR Interface: Use a heated transfer line (typically maintained at 200-250 °C) to prevent condensation of the evolved gases between the TGA furnace and the FTIR gas cell.

-

FTIR Acquisition:

-

Continuously collect FTIR spectra of the evolved gases throughout the TGA run.

-

A typical resolution is 4 cm⁻¹ with 8-16 scans per spectrum.

-

-

Data Analysis:

-

Generate a 3D plot of absorbance versus wavenumber versus temperature/time.

-

Extract individual spectra at specific temperatures of interest (e.g., at the peak of the mass loss rate) to identify the evolved gases by comparing their spectra to a reference library.

-

Trustworthiness of the Protocol: The heated transfer line is critical for ensuring that all evolved products reach the FTIR gas cell for analysis, preventing the loss of less volatile degradation products and ensuring a representative analysis.

Visualization of Key Processes

Proposed Thermal Degradation Pathways

Caption: Proposed thermal degradation pathways for 2-octyl-1-dodecanol.

Experimental Workflow for Thermal Stability Assessment

Sources

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. uregina.ca [uregina.ca]

- 6. Autoxidation - Wikipedia [en.wikipedia.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 9. filab.fr [filab.fr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. store.astm.org [store.astm.org]

- 12. TG-FTIR Thermogravimetric Analysis | Bruker [bruker.com]

- 13. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 14. eag.com [eag.com]

- 15. infinitalab.com [infinitalab.com]

Methodological & Application

Application Notes & Protocols: 2-Octyl-1-Dodecanol as a Vehicle for Transdermal Drug Delivery Systems

Prepared by: Senior Application Scientist

Introduction: Overcoming the Skin's Barrier

Transdermal drug delivery (TDD) offers a compelling alternative to oral and parenteral routes, enabling steady, controlled administration of therapeutics while bypassing first-pass metabolism.[1][2] However, the formidable barrier of the skin, primarily the stratum corneum (SC), significantly limits the permeation of most active pharmaceutical ingredients (APIs).[3] The SC is a highly organized, lipid-rich structure that effectively prevents the ingress of foreign substances.[3] To overcome this challenge, formulation scientists employ various strategies, including the use of chemical penetration enhancers.

2-Octyl-1-dodecanol (CAS: 5333-42-6), a C20 Guerbet alcohol, has emerged as a highly versatile and effective excipient in the development of TDD systems.[4] Its unique branched-chain structure imparts a low melting point, excellent solvency, and superior emollient properties.[4][5] In transdermal formulations, it functions not merely as a simple vehicle but as a multifunctional component, acting as a solvent for lipophilic drugs, an emollient to maintain skin hydration, and, most critically, as a potent penetration enhancer.[3][4] This guide provides an in-depth exploration of 2-octyl-1-dodecanol, its mechanisms, and detailed protocols for its application and evaluation in TDD research.

Physicochemical Profile of 2-Octyl-1-Dodecanol

Understanding the fundamental properties of 2-octyl-1-dodecanol is essential for rational formulation design. Its high lipophilicity and molecular structure are key to its function in transdermal systems.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₄₂O | [6] |

| Molecular Weight | 298.55 g/mol | [7] |

| Appearance | Colorless Liquid | [8] |

| Melting Point | -1.0 to 1.0 °C | [8] |

| Boiling Point | 234-238 °C @ 33 mmHg | [8] |

| Density | 0.838 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.453 | [8] |

| LogP | 8.63 - 9.2 | [7][8] |

| Solubility | Practically insoluble in water; miscible with ethanol. | [8] |

Mechanism of Action: Enhancing Skin Permeation

The primary role of 2-octyl-1-dodecanol as a penetration enhancer is to reversibly reduce the barrier function of the stratum corneum.[3] Unlike harsh solvents that can cause irreversible skin damage, its mechanism is based on the subtle disruption of the highly ordered intercellular lipid lamellae.

Causality of Enhancement: The long, branched alkyl chain of 2-octyl-1-dodecanol allows it to intercalate within the lipid bilayers of the stratum corneum. This insertion increases the fluidity and creates disorder among the lipid chains, effectively reducing the diffusional resistance of the barrier.[3] This transient disruption creates "soft spots" or pathways through which an API can more readily permeate into the deeper layers of the epidermis. Spectroscopic studies have confirmed its ability to penetrate the SC and increase the fluidity of the lipid structures.[3]

Caption: Mechanism of 2-Octyl-1-Dodecanol as a penetration enhancer.

Key Applications in Transdermal Formulations

2-Octyl-1-dodecanol's properties make it suitable for a range of transdermal dosage forms.

-

Solvent for Lipophilic APIs: Many APIs have poor aqueous solubility, which limits their formulation and bioavailability.[3] 2-Octyl-1-dodecanol serves as an excellent solvent for these compounds, increasing the thermodynamic activity of the drug in the vehicle and preventing its recrystallization during storage, which is a critical quality attribute.[3][9]

-

Emollient & Emulsion Stabilizer: In creams and lotions, it acts as a superior emollient, improving skin hydration and barrier function without a greasy feel.[4] It is also used to stabilize emulsions.[5]

-

Oil Phase for Nano- and Microemulsions: It is frequently used as the oil phase in the preparation of microemulsions and nanoemulsions, which are investigated as advanced vehicles for dermal drug administration.[8][10]

-

Component of Matrix Patches: It can be incorporated into the adhesive polymer matrix of transdermal patches, where it serves as a solvent, plasticizer, and permeation enhancer.[6]

Experimental Protocols

The following protocols provide step-by-step methodologies for formulating and evaluating TDD systems containing 2-octyl-1-dodecanol.

Protocol 1: Formulation of a Matrix-Type Transdermal Patch

This protocol describes the solvent evaporation technique, a common method for preparing matrix-type patches where the drug is dissolved or dispersed within a polymer adhesive matrix.[11]

Rationale: This method is chosen for its simplicity and reproducibility at a laboratory scale. The selection of polymers like Ethyl Cellulose (EC) and Polyvinylpyrrolidone (PVP) allows for modulation of drug release and adhesive properties.[12] 2-octyl-1-dodecanol is included to solubilize the lipophilic API and enhance its permeation.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

2-Octyl-1-dodecanol

-

Ethyl Cellulose (EC)

-

Polyvinylpyrrolidone (PVP)

-

Propylene Glycol (Plasticizer)

-

Methanol (Solvent)

-

Backing membrane (e.g., 3M Scotchpak™)

-

Release liner (siliconized polyester film)

-

Petri dish or casting surface

Procedure:

-

Polymer Solution Preparation: Accurately weigh and dissolve the required amounts of EC and PVP in methanol with continuous stirring until a clear, homogenous solution is formed.

-

Drug and Enhancer Addition: In a separate container, dissolve the accurately weighed API in 2-octyl-1-dodecanol. Add this solution to the polymer mixture.

-

Plasticizer Addition: Add propylene glycol (typically 30-40% w/w of the polymer weight) to the solution and stir until fully incorporated. The plasticizer is crucial for ensuring the flexibility of the final patch.[12]

-

Casting: Pour the final homogenous solution carefully into a petri dish or onto a release liner fixed on a level surface. Ensure a uniform thickness.

-

Solvent Evaporation: Cover the cast film with an inverted funnel to control the rate of solvent evaporation. Allow the solvent to evaporate slowly at room temperature for 24 hours.[11]

-

Drying: Transfer the patch to a hot air oven set at 40°C for 4-6 hours to remove any residual solvent.

-

Lamination and Cutting: Carefully laminate the dried drug-in-adhesive matrix onto a backing membrane. Cut the laminated sheet into patches of the desired size (e.g., 2 cm²).

-

Storage: Store the patches in a desiccator until further evaluation.

Caption: Workflow for transdermal patch formulation via solvent evaporation.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is the gold standard for evaluating the rate and extent of drug permeation through the skin from a topical or transdermal formulation.[13]

Rationale: The Franz diffusion cell mimics the physiological environment of the skin, allowing for a controlled and reproducible assessment of drug absorption.[13][14] Porcine ear skin is often used as it is morphologically and functionally similar to human skin.[15] Maintaining a temperature of 32°C simulates the skin surface temperature, and sink conditions in the receptor chamber ensure that permeation is not limited by the drug's solubility in the receptor fluid.[13]

Materials:

-

Franz Diffusion Cells (with appropriate orifice area and receptor volume)

-

Water bath/circulator and heating block

-

Magnetic stir bars and stirrer plate

-

Excised full-thickness porcine ear skin[15]

-

Receptor solution (e.g., Phosphate Buffered Saline pH 7.4, potentially with a co-solvent like ethanol to ensure sink conditions)

-

Formulated transdermal patch

-

Syringes and needles for sampling

-

Analytical instrumentation (e.g., HPLC)

Procedure:

-

Skin Preparation: Thaw frozen porcine ear skin at room temperature. Carefully remove hair and any underlying cartilage and subcutaneous fat. Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.

-

Cell Assembly: Mount the prepared skin section onto the receptor chamber, ensuring the stratum corneum side faces upwards towards the donor chamber. Securely clamp the donor chamber on top.

-

Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin. Degassing is critical to prevent bubble formation during the study.[13]

-

Equilibration: Place the assembled cells in the heating block and allow the system to equilibrate at 32°C for 30 minutes.

-

Patch Application: Apply the formulated transdermal patch to the surface of the skin in the donor chamber, ensuring firm and uniform contact.

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a precise aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

-

Volume Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[13]

-

Sample Analysis: Analyze the collected samples using a validated HPLC or LC-MS method to determine the drug concentration.

Caption: Experimental workflow for in vitro skin permeation studies.

Protocol 3: Stratum Corneum Tape Stripping

This minimally invasive technique quantifies the amount of drug that has penetrated into the stratum corneum, providing valuable information on drug bioavailability within the skin itself.[16][17]

Rationale: Tape stripping allows for the assessment of drug concentration within the primary barrier of the skin. This is particularly important for drugs intended for local action and for understanding the reservoir effect of a formulation. It complements permeation data by showing how much drug is retained in the SC versus passing through it.[17][18]

Materials:

-

Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape)

-

Forceps

-

Scissors

-

Vials for tape strips

-

Extraction solvent

-

Analytical instrumentation (e.g., HPLC)

Procedure:

-

Application Site: Following the permeation study (or an in vivo study), carefully remove the transdermal patch from the skin surface.

-

Cleaning: Gently wipe the skin surface with a dry cotton swab to remove any unabsorbed formulation residue.

-

Tape Application: Cut a piece of adhesive tape slightly larger than the application area. Using forceps, apply the tape to the skin and press down firmly with a consistent pressure (e.g., using a roller) for a few seconds.[19]

-

Tape Removal: Remove the tape strip in a swift, continuous motion.[19]

-

Collection: Place the tape strip into a pre-labeled vial.

-

Repetition: Repeat steps 3-5 for a predetermined number of strips (e.g., 20-30 times) on the same skin area to progressively remove layers of the stratum corneum.

-

Drug Extraction: Add a known volume of a suitable extraction solvent to each vial. Vortex or sonicate the vials to extract the drug from the tape strips.

-

Analysis: Analyze the solvent extract using a validated HPLC or LC-MS method to quantify the amount of drug on each tape strip.

Protocol 4: In Vitro Skin Irritation Test (OECD TG 439)

This protocol assesses the skin irritation potential of the final formulation using a validated in vitro method that avoids animal testing.[20][21]

Rationale: Safety is paramount in drug development.[22] This test uses a reconstructed human epidermis (RhE) model, which closely mimics the morphology and physiology of human skin. The endpoint is cell viability, measured by the MTT assay. A reduction in cell viability below 50% indicates a potential irritant.[20][21] This is a crucial step to ensure that 2-octyl-1-dodecanol and other excipients do not cause undue irritation at their formulated concentrations.[3]

Materials:

-

Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

-

Assay medium

-

6-well or 24-well plates

-

Test formulation

-

Positive Control (PC): 5% Sodium Dodecyl Sulfate (SDS)

-

Negative Control (NC): Phosphate Buffered Saline (PBS)

-

MTT reagent (1 mg/mL in PBS)

-

Isopropanol (or other formazan extraction solvent)

-

Spectrophotometer (plate reader)

Procedure:

-

Tissue Pre-incubation: Upon receipt, place the RhE tissues into wells containing pre-warmed assay medium and incubate for at least 1 hour at 37°C, 5% CO₂.

-

Application: Remove the medium. Topically apply a sufficient amount of the test formulation (e.g., 25 µL or mg), the PC, and the NC to the surface of triplicate tissues.

-

Exposure: Incubate for 60 minutes at 37°C, 5% CO₂.

-

Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the applied substances.

-

Post-incubation: Transfer the tissues to fresh assay medium and incubate for 24-42 hours.

-

MTT Assay: Transfer the tissues to a new plate containing MTT solution and incubate for 3 hours. Viable cells will convert the yellow MTT to a purple formazan precipitate.[21]

-

Formazan Extraction: After incubation, blot the tissues and transfer them to vials or a plate containing isopropanol. Allow the formazan to extract for at least 2 hours with gentle shaking.

-

Measurement: Transfer the colored extract to a 96-well plate and measure the optical density (OD) at 570 nm.

-

Calculation: Calculate the percentage of cell viability for each sample relative to the negative control:

-

% Viability = (Mean OD of test sample / Mean OD of negative control) x 100

-

-

Classification: If the mean % viability is ≤ 50%, the formulation is classified as an irritant. If it is > 50%, it is considered a non-irritant.[20]

Data Analysis and Interpretation

In Vitro Permeation Data: From the Franz cell study, plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (hours).

-

Steady-State Flux (Jss): Calculated from the slope of the linear portion of the permeation curve (µg/cm²/h).

-

Permeability Coefficient (Kp): Calculated as Jss / C, where C is the initial drug concentration in the donor formulation (cm/h).

-

Enhancement Ratio (ER): The most important parameter for evaluating an enhancer. It is calculated as:

-

ER = Jss of formulation with enhancer / Jss of control formulation without enhancer

-

Sample Data Presentation:

| Formulation | Enhancer | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) x 10⁻³ (cm/h) | Enhancement Ratio (ER) |

| Control | None | 15.2 ± 2.5 | 0.76 ± 0.13 | 1.0 |

| Formulation A | 5% 2-Octyl-1-Dodecanol | 88.7 ± 9.1 | 4.44 ± 0.46 | 5.8 |

Regulatory & Quality Considerations

The development of transdermal patches is subject to stringent regulatory oversight by agencies like the FDA and EMA.[22][23] Key quality control tests for patches containing 2-octyl-1-dodecanol include:

-

Assay and Content Uniformity: Ensuring each patch contains the correct amount of API.[24]

-

Adhesion Testing: The patch must adhere firmly to the skin for the intended duration.[22]

-

In Vitro Release/Permeation: As described in Protocol 5.2, this is a critical performance test.[1]

-

Stability: Patches must be tested under various conditions to ensure the API remains stable and does not crystallize over its shelf life. 2-octyl-1-dodecanol can act as a crystallization inhibitor, which is a significant advantage.[1][9]

-

Residual Solvents: Levels of any solvents used in manufacturing must be within safe limits.[1]

Conclusion

2-Octyl-1-dodecanol is a multifunctional excipient that serves as a cornerstone in the modern formulation of transdermal drug delivery systems. Its proven efficacy as a solvent for lipophilic APIs and a potent, reversible penetration enhancer makes it an invaluable tool for researchers.[3] By disrupting the stratum corneum lipid structure, it facilitates drug permeation without causing significant irritation at typical use levels.[3] The protocols and methodologies outlined in this guide provide a robust framework for harnessing the potential of 2-octyl-1-dodecanol to develop safe, stable, and effective transdermal therapies.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 2-Octyl-1-Dodecanol is Essential for Your Cosmetic Formulations. [Link]

-

The Good Scents Company. (n.d.). octyl dodecanol, 5333-42-6. [Link]

-

VET PHARMA 2. (2022). Penetration Enhancers: Drugs Acting on Skin & Mucous Membranes. YouTube. [Link]

- Google Patents. (1995).

-

European Medicines Agency. (2014). Guideline on quality of transdermal patches. [Link]

-

Singh, S., et al. (2011). Formulation and evaluation of transdermal patches and to study permeation enhancement effect of eugenol. International Journal of Pharmaceutical and Clinical Research, 3(2), 29-33. [Link]

-

Pharmadocx Consultants. (2025). Regulations for Transdermal Patches: Key Aspects & Challenges. [Link]

-

European Medicines Agency. (n.d.). Quality of transdermal patches - Scientific guideline. [Link]

-

Pharmacompass. (n.d.). 2-Octyl-1-Dodecanol | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

ResearchGate. (n.d.). The Tape-Stripping Technique as a Method for Drug Quantification in Skin. [Link]

-

PubMed. (1995). Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes. [Link]

-

IIVS.org. (n.d.). Skin Irritation Test (SIT, OECD 439). [Link]

-

National Institutes of Health (NIH). (2023). Formulation and Evaluation of Transdermal Patches Containing BGP-15. [Link]

-

PubMed. (2021). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. [Link]

-

U.S. Food & Drug Administration (FDA). (2020). Transdermal and Topical Delivery Systems - Product Development and Quality Considerations. [Link]

-

PubMed. (2017). Formulation, Development, and Optimization of a Novel Octyldodecanol-Based Nanoemulsion for Transdermal Delivery of Ceramide IIIB. [Link]

-

IntechOpen. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. [Link]

-

ResearchGate. (2024). (PDF) Formulation and Development of Transdermal Patches. [Link]

-

Kymos. (n.d.). Transdermal Testing: Analysis and Quality Control of Transdermal Patches. [Link]

-

Episkin. (2019). Protocol for skin irritation evaluation of medical device extracts on SkinEthic RHE model. [Link]

-

YouTube. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. [Link]

-

Amarin Technologies. (2023). How do we control the quality of transdermal patches?. [Link]

-

PubMed. (2011). The tape-stripping technique as a method for drug quantification in skin. [Link]

-

ResearchGate. (n.d.). Penetration Enhancers | Request PDF. [Link]

-

ResearchGate. (2015). (PDF) Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. [Link]

-

GSC Online Press. (n.d.). Formulation and Development of Transdermal Patches. [Link]

-

MDPI. (2024). Refining Bioequivalence Assessment of Topical Drug Products for Local Action: A Comparative Analysis of Tape Stripping Methodologies. [Link]

-

Personal Care Magazine. (2010). Skin model dermal irritancy testing of cosmetics. [Link]

-

Taylor & Francis. (n.d.). Penetration enhancers – Knowledge and References. [Link]

-

AdhexPharma. (2025). Overview of FDA guidelines for transdermal patches in the US. [Link]

-

Charles River Laboratories. (n.d.). In Vitro Skin Penetration Studies. [Link]

-

Semantic Scholar. (2011). PREPARATION AND EVALUATION. [Link]

-

OECD iLibrary. (2013). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]

-

National Institutes of Health (NIH). (2022). Formulation and Evaluation of Transdermal Gel Containing Tacrolimus-Loaded Spanlastics: In Vitro, Ex Vivo and In Vivo Studies. [Link]

-

ResearchGate. (n.d.). The tape stripping technique procedure | Download Scientific Diagram. [Link]

-

FAO. (n.d.). Skin (dermal) irritation | Pesticide Registration Toolkit. [Link]

-

National Institutes of Health (NIH). (2022). Transdermal Drug Delivery: Determining Permeation Parameters Using Tape Stripping and Numerical Modeling. [Link]

Sources

- 1. pharmadocx.com [pharmadocx.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. octyl dodecanol, 5333-42-6 [thegoodscentscompany.com]

- 6. scbt.com [scbt.com]

- 7. 2-Octyl-1-Dodecanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 2-Octyl-1-dodecanol | 5333-42-6 [chemicalbook.com]

- 9. WO1995009618A1 - Transdermal therapeutic system containing octyl dodecanol as crystallization inhibitor - Google Patents [patents.google.com]

- 10. Formulation, development, and optimization of a novel octyldodecanol-based nanoemulsion for transdermal delivery of ceramide IIIB - PubMed [pubmed.ncbi.nlm.nih.gov]